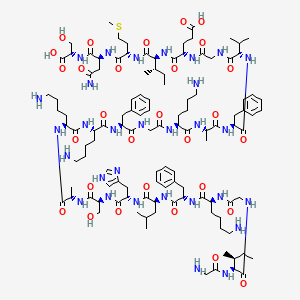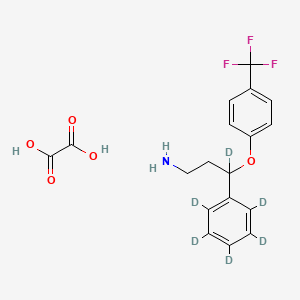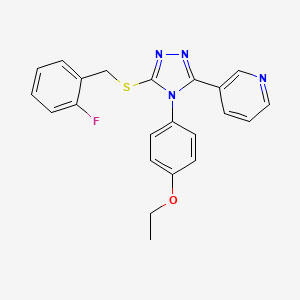
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid is a chiral amino acid derivative with a bromine and methoxy substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using a chiral amine source, such as ®-2-aminopropanol, under basic conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and amination to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The bromine atom can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN), mild acidic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: (2R)-Amino(3-hydroxy-4-methoxyphenyl)ethanoic acid.
Reduction: (2R)-Amino(4-methoxyphenyl)ethanoic acid.
Substitution: (2R)-Amino(3-substituted-4-methoxyphenyl)ethanoic acid, where the substituent depends on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on neurotransmitter systems due to its structural similarity to natural amino acids.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
- (2R)-Amino(4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-chloro-4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-bromo-4-hydroxyphenyl)ethanoic acid
Uniqueness:
- The presence of both bromine and methoxy groups on the aromatic ring makes (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid unique. This combination can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
Clave InChI |
YUBQGLKBIWHTOC-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)







![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)




